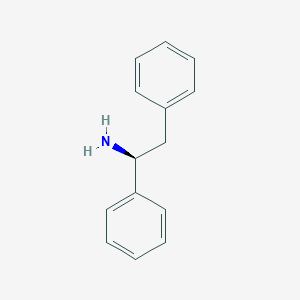

(1S)-1,2-diphenylethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1,2-diphenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Amines in Enantioselective Methodologies

Chiral amines are crucial in modern synthetic chemistry, particularly in the production of single-enantiomer pharmaceuticals. nih.govnih.govacs.org Approximately 40-45% of small-molecule drugs contain chiral amine fragments. nih.gov Their importance stems from their widespread presence in natural products, drugs, and other biologically active compounds. nih.govnih.govacs.org

In enantioselective synthesis, chiral amines are utilized in several ways:

Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. nih.gov

Chiral Ligands: They form complexes with metal catalysts to create an asymmetric environment, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation. nih.gov

Chiral Resolving Agents: They are used to separate racemic mixtures by forming diastereomeric salts that can be separated by crystallization. sigmaaldrich.comyunuochemical.comsigmaaldrich.cnchemicalbook.com

Organocatalysts: Certain chiral amines and their derivatives can directly catalyze asymmetric reactions. mdpi.com

The development of efficient methods for synthesizing chiral amines, such as transition metal-catalyzed asymmetric hydrogenation, is a major focus of research. nih.govnih.govacs.org The ability to produce enantiomerically pure amines is critical because the chirality of a molecule can significantly impact its efficacy and safety in biological systems. ontosight.ai

Structural Characteristics and Stereochemical Purity of 1s 1,2 Diphenylethan 1 Amine

(1S)-1,2-diphenylethan-1-amine, a derivative of 1,2-diphenylethylamine (B1359920), is a chiral molecule with the chemical formula C14H15N. ontosight.ainih.gov Its structure consists of an ethylamine (B1201723) backbone with two phenyl groups attached to the carbon atoms. The "(1S)" designation specifies the stereochemistry at the carbon atom bonded to the amine group, indicating its specific three-dimensional arrangement. ontosight.ai This chirality is the source of its utility in asymmetric synthesis. ontosight.ai

The stereochemical purity of chiral amines like this compound is paramount for their successful application in enantioselective synthesis. High enantiomeric excess (ee) ensures that the desired stereochemical outcome is achieved with high fidelity. The purity of these compounds is often confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 280-290°C |

| Melting Point | 35-40°C |

This data is for the related (R)-enantiomer and provides a general reference. ontosight.ai

Overview of Research Trajectories for Chiral 1,2 Diphenylethan 1 Amine

Development of Asymmetric Synthetic Routes

The direct synthesis of a single enantiomer of 1,2-diphenylethan-1-amine is a primary goal in asymmetric synthesis. This involves the creation of stereogenic centers in a controlled manner, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Enantioselective Reductive Amination Strategies for 1,2-Diphenylethan-1-amine Precursors

Enantioselective reductive amination of prochiral ketones is a powerful and direct method for synthesizing chiral amines. d-nb.info This one-pot reaction combines a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. For the synthesis of this compound, the precursor is typically 1,2-diphenylethanone (deoxybenzoin).

A common approach involves the use of transition metal catalysts, such as those based on iridium or rhodium, complexed with chiral phosphine (B1218219) ligands. d-nb.infodicp.ac.cn For instance, iridium complexes with chiral ligands like f-Binaphane have demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of various aryl ketones. dicp.ac.cn The reaction often requires additives like titanium(IV) isopropoxide [Ti(OiPr)₄] to facilitate imine formation, which is the rate-limiting step, and a co-catalyst like iodine. dicp.ac.cn The general strategy involves the in-situ formation of a chiral imine intermediate, which is then stereoselectively reduced by the metal hydride complex.

Similarly, ruthenium complexes, particularly those containing N-tosylated diamine ligands like TsDPEN, have been effectively used in asymmetric transfer hydrogenation (ATH) of imines, yielding the desired amine with significant enantiomeric excess. nih.gov The choice of solvent can influence both the chemical yield and the enantioselectivity of the reaction. nih.gov

Table 1: Catalysts in Asymmetric Reductive Amination

| Catalyst System | Precursor | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir-f-Binaphane / Ti(OiPr)₄ / I₂ | Aryl Ketones | High activity and enantioselectivity for imine reduction. dicp.ac.cn | Up to 96% dicp.ac.cn |

| [((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂] | Acetophenone Derivatives | Very low catalyst loadings (S/C up to 100,000). pharmtech.com | 99% pharmtech.com |

| Ruthenium complex with N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine (TsDPEN) | Cyclic Imines | Solvent-dependent yield and enantioselectivity. nih.gov | 72-75% nih.gov |

Chemoenzymatic Approaches for Stereoselective Production of this compound

Chemoenzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical synthesis, offering a powerful strategy for producing enantiopure amines. wiley.comnih.gov These approaches often involve enzymes like transaminases or lipases to achieve high stereoselectivity. researchgate.netmdpi.com

Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer. rsc.orgtudelft.nl Amine transaminases (ATAs) are particularly effective for the kinetic resolution of racemic amines. researchgate.net

Engineered ω-transaminases have been developed to selectively deaminate one enantiomer of a racemic amine, leaving the other enantiomer in high enantiomeric excess. For example, a variant of an amine transaminase from Chromobacterium violaceum (Cv-ATA) with specific mutations (L59A/F88A) has been successfully used for the kinetic resolution of racemic 1,2-diphenylethan-1-amine. This engineered enzyme can achieve over 99% enantiomeric excess (ee) at substrate concentrations of 100 mM. The use of co-solvents like DMSO (20%) can improve the solubility of hydrophobic substrates and enhance enzyme activity. This method is critical for producing both (R)- and (S)-enantiomers of chiral amines for applications in asymmetric synthesis and pharmaceuticals.

Table 2: Engineered Amine Transaminase for Kinetic Resolution

| Enzyme | Substrate | Reaction Conditions | Result |

|---|---|---|---|

| Cv-ATA L59A/F88A variant | Racemic 1,2-diphenylethan-1-amine | Phosphate buffer with 20% DMSO, 100 mM substrate | >99% ee for the remaining enantiomer |

Biocatalytic Pathways to Chiral 1,2-Diphenylethan-1-amine

Biocatalytic pathways offer an environmentally friendly alternative to traditional chemical synthesis. wiley.com These methods utilize whole cells or isolated enzymes to perform stereoselective transformations. Besides kinetic resolution, dynamic kinetic resolution (DKR) can theoretically achieve a 100% yield of the desired enantiomer. DKR combines enzymatic resolution with in-situ racemization of the undesired enantiomer. researchgate.net

For the synthesis of vicinal diamines, enzymes such as lipases have been used for the desymmetrization of prochiral meso-diamines. mdpi.compreprints.org For example, Candida antarctica lipase (B570770) B (CAL-B) can catalyze the enantioselective acylation of meso-1,2-diaryl-1,2-diaminoethanes, providing a route to enantiomerically enriched mono-protected diamines. mdpi.compreprints.org

Another biocatalytic approach is the reduction of α-diketones like benzil (B1666583) using baker's yeast (Saccharomyces cerevisiae), which can produce chiral α-hydroxy ketones as precursors to chiral amino alcohols and diamines. lookchemmall.com These enzymatic reductions can be highly enantio- and regioselective. lookchemmall.com Furthermore, ω-amino acid transaminases can be used for the stereoselective synthesis of a chiral amine from a ketone precursor, effectively reversing the resolution process. google.com

Stereocontrolled Nucleophilic Substitution Reactions in the Synthesis of this compound Derivatives

Stereocontrolled nucleophilic substitution reactions are fundamental in organic synthesis for creating specific stereoisomers. acs.org While classical SN1 and SN2 reactions have limitations, modern transition-metal-catalyzed approaches have expanded the scope of these transformations. acs.org

In the context of this compound, derivatives are often synthesized for use as chiral ligands or catalysts. For instance, N-methylimidazole can react with a chiral sulfamidate in an SN2 reaction to produce enantiopure NHC-CHPh-CHPh-NH₂ ligands. This method is highly specialized for creating functionalized derivatives rather than the bulk parent amine.

The (1S,2S)-diamine backbone is also a core component of ligands used in asymmetric allylation reactions, demonstrating the importance of stereocontrol in synthesizing these complex molecules. pnas.orgresearchgate.net For example, bis-sulfonamide controllers derived from (S,S)-1,2-diamino-1,2-diphenylethane are used to induce high diastereoselectivity in the addition of allyl stannanes to aldehydes. pnas.org

Resolution of Racemic 1,2-Diphenylethan-1-amine Mixtures for Enantiomeric Enrichment

When direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture is a common strategy to obtain the desired enantiomer. whiterose.ac.uk This involves separating the enantiomers of racemic 1,2-diphenylethan-1-amine.

A classical and effective method is diastereomeric salt formation. tudelft.nl This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. tudelft.nl Due to their different physical properties, these salts can be separated by fractional crystallization. For 1,2-diphenylethylenediamine, tartaric acid is a commonly used resolving agent to separate the (R,R) and (S,S) enantiomers. wikipedia.org The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base. Other resolving agents that have been employed include N*-chiral ortho-palladated matrices. yunuochemical.com While effective, this method requires stoichiometric amounts of the resolving agent and subsequent steps to recover the agent and the unwanted enantiomer. tudelft.nl

Diastereomeric Salt Formation and Fractional Crystallization Techniques

A well-established and reliable method for obtaining enantiopure amines is through the resolution of a racemic mixture. This process involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

For the resolution of racemic 1,2-diphenylethylenediamine (DPEDA), tartaric acid is a commonly used resolving agent. wikipedia.org The process typically involves dissolving the racemic amine and an enantiomerically pure form of tartaric acid in a suitable solvent, often methanol. wikipedia.org The resulting diastereomeric salts, (R,R)-DPEN·(R,R)-tartrate and (S,S)-DPEN·(R,R)-tartrate, exhibit different solubilities, allowing for the selective crystallization of one diastereomer. Subsequent neutralization of the separated salt yields the desired enantiopure amine. Other chiral acids, such as mandelic acid and (-)-dibenzoyl-l-tartaric acid, have also been effectively used for the resolution of DPEDA and its derivatives. researchgate.net

A notable example is the resolution of (±)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine using (R,R)-tartaric acid in ethanol. The fractional crystallization of the resulting diastereomeric salts allows for the isolation of the (1S,2S)-enantiomer salt, which is then neutralized to recover the free base.

Similarly, the resolution of racemic 1,2-bis(3,5-dimethoxyphenyl)ethane-1,2-diamine has been achieved using (-)-menthyl chloroformate. thieme-connect.com This reaction forms diastereomeric bis(menthyl carbamates) that can be separated by column chromatography. thieme-connect.com The separated diastereomers can then be processed to yield the enantiopure diamines.

Crystallization-induced diastereomer transformation (CIDT) is an advanced technique that can significantly improve the yield of the desired enantiomer. This method has been successfully applied to the synthesis of chiral 3-oxocycloalkanecarbonitriles by forming diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol. rsc.orgrsc.org Investigation into the crystal structures revealed that differences in hydrogen bonding led to the solubility discrepancy between the diastereomers, enabling their separation. rsc.orgrsc.org

Table 1: Examples of Chiral Resolving Agents for 1,2-Diphenylethan-1-amine and its Derivatives

| Racemic Compound | Chiral Resolving Agent | Reference |

| 1,2-Diphenylethylenediamine | Tartaric acid | wikipedia.org |

| (±)-1,2-Diphenylethylenediamine | Mandelic acid | researchgate.net |

| Stereoisomeric mixture of a diamine | (-)-Dibenzoyl-l-tartaric acid | researchgate.net |

| (±)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine | (R,R)-Tartaric acid | |

| Racemic 1,2-bis(3,5-dimethoxyphenyl)ethane-1,2-diamine | (-)-Menthyl chloroformate | thieme-connect.com |

Chromatographic Resolution Methods, Including Chiral HPLC for Purity Assessment

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a principal method for both the analytical assessment of enantiomeric purity and the preparative separation of chiral compounds.

The development of chiral stationary phases (CSPs) has been instrumental in the advancement of chiral chromatography. Polymeric CSPs derived from (1S,2S)-1,2-diphenylethylenediamine and its derivatives have demonstrated broad enantioselectivity for a variety of racemates, including amines, amides, and alcohols. researchgate.netresearchgate.net These CSPs are synthesized through free-radical-initiated polymerization and have been successfully used in both HPLC and Supercritical Fluid Chromatography (SFC). researchgate.netresearchgate.net

For instance, three new polymeric CSPs based on (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, (1S,2S)-1,2-bis(2-chlorophenyl) ethylenediamine (B42938), and (1S,2S)-1,2-di-1-naphthylethylenediamine have been synthesized and evaluated. researchgate.netresearchgate.net These have shown comparable or even better enantioselectivities than commercially available columns for a range of compounds. researchgate.netresearchgate.net

The purity of the separated enantiomers is typically determined by chiral HPLC analysis. For example, the enantiomeric excess (e.e.) of chiral benzylamine (B48309) derivatives prepared via copper-catalyzed hydroamination reactions was determined by HPLC analysis using chiral stationary phases. nih.gov Similarly, the enantiopurity of amines can be assessed using chiral HPLC with polysaccharide-based columns like Chiralpak IA.

Table 2: Chromatographic Methods for Separation and Purity Assessment

| Technique | Application | Chiral Selector/Stationary Phase | Reference |

| Chiral HPLC | Purity Assessment | Polysaccharide-based column (e.g., Chiralpak IA) | |

| Chiral HPLC & SFC | Enantiomeric Separation | Polymeric CSPs from (1S,2S)-1,2-diphenylethylenediamine derivatives | researchgate.netresearchgate.net |

| HPLC | Enantiomeric Excess Determination | Chiral Stationary Phases | nih.gov |

| Column Chromatography | Diastereomer Separation | Silica Gel | thieme-connect.com |

Optimization of Reaction Conditions and Scalability Studies for this compound Production

The optimization of reaction conditions is crucial for developing efficient, cost-effective, and scalable syntheses of enantiopure this compound. Research in this area focuses on improving yields, reducing reaction times, and utilizing more environmentally benign reagents and conditions.

A common synthetic route to 1,2-diphenylethylamine is the reductive amination of 2-phenylacetophenone. This method, often catalyzed by Raney nickel, is a straightforward conversion from a readily available ketone and has the potential for scale-up.

For the synthesis of related chiral diamines, such as (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine, a two-step procedure involving condensation with an aldehyde followed by reduction with lithium aluminium hydride (LiAlH4) has been reported to give yields of around 80%.

Recent advancements in catalysis have led to the development of highly efficient and enantioselective methods. For example, copper-catalyzed reductive hydroamination of alkynes has been optimized to produce chiral benzylamine derivatives in high yields (61–85%) and with excellent enantioselectivities (≥97% e.e.). nih.gov The optimization of these reactions involved screening various ligands, solvents, and reducing agents to identify the optimal conditions. nih.gov

The scalability of these synthetic methods is a key consideration for industrial applications. Continuous flow reactors are being explored to enhance the efficiency and scalability of reactions. smolecule.com Machine learning has also been employed to drive the optimization of continuous-flow photoredox amine synthesis, leading to significantly higher productivity compared to batch reactions. acs.org A gram-scale preparation of enantiopure (1S,2S)- and (1R,2R)-1,2-diamino-1,2-diphenylethanes has been reported, demonstrating the scalability of these methods. researchgate.net

Table 3: Optimization of Reaction Conditions for Amine Synthesis

| Reaction | Catalyst/Reagents | Key Optimization Parameters | Yield/Enantioselectivity | Reference |

| Reductive Amination | Raney Nickel | Hydrogen pressure, temperature | Moderate to High | |

| Condensation/Reduction | LiAlH4 | Solvent, temperature | ~80% | |

| Copper-Catalyzed Reductive Hydroamination | Cu(OAc)2, (R)-L4 | Ligand, alcohol additive | 61-85% yield, ≥97% e.e. | nih.gov |

| Asymmetric Aldol Reaction | Chiral Primary Amine 3g, DNBA | Solvent, catalyst loading | 84% yield, 94% e.e. | mdpi.com |

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of this compound makes it an excellent starting material or intermediate for the synthesis of other valuable chiral molecules. researchgate.net

Precursor in the Synthesis of Enantiomerically Enriched Amines and Amino Acids

This compound serves as a precursor for the synthesis of various enantiomerically enriched amines and amino acids. Its derivatives are utilized in the creation of complex molecules relevant to pharmaceuticals and natural products. For instance, it can be a starting point for creating more complex chiral diamines, which are crucial scaffolds in many catalysts and biologically active compounds. rsc.org The synthesis of vicinal diamines, a key structural motif in many pharmaceuticals and ligands, can be achieved through methods like the ring-opening of aziridines, where derivatives of chiral diamines play a crucial role. rsc.org

One notable application is in the synthesis of optically pure mianserin (B1677119) and epinastine, where the key step involves the asymmetric transfer hydrogenation of a cyclic imine to produce an enantiomerically enriched amine. beilstein-journals.org In this process, ruthenium complexes containing chiral ligands derived from diamines like N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine (TsDPEN) are employed as catalysts. beilstein-journals.org

Intermediate in the Formation of Advanced Organic Scaffolds and Derivatives

The structural framework of this compound is integral to the formation of a variety of advanced organic scaffolds. It is a privileged chiral scaffold used in constructing a broad range of organocatalysts and ligands. mdpi.com These scaffolds are then used to catalyze a multitude of asymmetric reactions. For example, derivatives of 1,2-diphenylethylenediamine have been used to create chiral hydrogen-bond donor organocatalysts. researchgate.net

Furthermore, this diamine has been incorporated into the structure of trisimidazoline organocatalysts, which have shown potential for strong interactions with carboxylic acids, indicating their utility in materials science applications. mdpi.com The versatility of the 1,2-diphenylethan-1-amine backbone allows for the synthesis of diverse bi- and multifunctional organocatalysts that are instrumental in probing different reaction mechanisms, including enamine, iminium, hydrogen-bonding, and anion-binding catalysis. mdpi.com

Utility as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound and its derivatives have been effectively used in this capacity.

Induction of Enantioselectivity in Carbon-Carbon Bond-Forming Reactions

Derivatives of 1,2-diphenylethan-1,2-diamine are instrumental in guiding the stereochemistry of carbon-carbon bond-forming reactions, such as the Michael addition. researchgate.net For example, a thiourea organocatalyst based on (R,R)-1,2-diphenylethylenediamine has been successfully applied to the asymmetric Michael addition of nitroalkenes and cycloketones. researchgate.net In this system, the primary amine of the diamine derivative reacts with a ketone to form a chiral enamine, which then undergoes a stereoselective 1,4-addition to the nitroalkene. researchgate.net

The effectiveness of these catalysts is demonstrated in the Michael addition of various ketones to maleimides, catalyzed by a monosulfonyl derivative of DPEN. smolecule.com Similarly, thiourea derivatives of (1R,2R)-DPEN have been used for the Michael addition of α-aryl cyanoacetates to phenyl vinyl sulfone, yielding products with high enantioselectivities (91-96%). mdpi.com

Table 1: Enantioselective Michael Additions Using this compound Derivatives

| Nucleophile | Electrophile | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| Ketones | Maleimides | Monosulfonyl DPEN-salt | Not specified | smolecule.com |

| α-Aryl Cyanoacetates | Phenyl Vinyl Sulfone | (1R,2R)-DPEN-thiourea | 91-96% | mdpi.com |

| Nitromethane | (E)-4-phenyl-3-buten-2-one | (1R,2R)- or (1S,2S)-DACH with perfluorobutanesulfonamide | 95-97% | mdpi.com |

| β-ketoesters | trans-β-nitrostyrene | Imidazoline derivative of (1S,2S)-DPEDA | up to 96% | mdpi.com |

Application in Stereoselective Reductions and Oxidations

Chiral auxiliaries derived from 1,2-diphenylethane-1,2-diol, a related compound, have been used in the stereoselective reduction of α-ketoesters. researchgate.net For example, the monobenzylethers of (R,R)-1,2-diphenylethane-1,2-diol have been employed to achieve diastereoselective reduction of phenylglyoxylates. researchgate.net The level of diastereoselectivity was found to be dependent on the substitution on the aromatic ring of the auxiliary. researchgate.net

In the realm of stereoselective oxidations, while direct examples involving this compound are less common in the provided context, the broader class of chiral diamines and their derivatives are known to be applicable in such transformations. acs.org

Design and Performance as a Ligand in Transition Metal-Catalyzed Asymmetric Reactions

This compound and its derivatives are widely used as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. smolecule.cominnospk.com

These ligands have been successfully employed in a variety of transition metal-catalyzed reactions. For instance, ruthenium complexes of N-tosylated 1,2-diphenylethylenediamine (TsDPEN) are highly effective for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. beilstein-journals.org Dichloridozinc(II) complexes derived from a related diamine have been shown to catalyze asymmetric Henry reactions with up to 89% enantiomeric excess.

Palladium-catalyzed asymmetric allylic substitution is another area where ligands derived from 1,2-diphenylethane-1,2-diamine (B1144217) have proven valuable. A modified ligand with an (R,R)-1,2-diphenylethane-1,2-diamine bridge was used in the palladium-catalyzed amination of allylic carbonates, achieving enantioselectivities up to 96%. acs.org

Furthermore, copper-catalyzed reactions have also benefited from these chiral ligands. A catalyst system combining Cu(OTf)2 and (1S,2S)-1,2-diphenylethane-1,2-diamine was effective in the asymmetric detrifluoroacetylation/Michael reaction of cyclic fluorinated gem-diols. nih.gov

Table 2: Performance of this compound Based Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Ruthenium | (S,S)-TsDPEN | >95% | |

| Asymmetric Henry Reaction | Zinc(II) | Dichloridozinc(II) complex of a diamine | up to 89% | |

| Asymmetric Allylic Amination | Palladium | (R,R)-1,2-diphenylethane-1,2-diamine bridged ligand | up to 96% | acs.org |

| Asymmetric Michael Reaction | Copper(II) | (1S,2S)-1,2-diphenylethane-1,2-diamine | Excellent | nih.gov |

The design of these ligands is crucial for their performance. The rigid ethane (B1197151) backbone and the steric bulk of the phenyl and other substituent groups create a well-defined chiral pocket around the metal center, which is key to achieving high levels of stereocontrol.

Investigation of Chiral Metal Complexes Incorporating 1,2-Diphenylethan-1-amine Ligands

This compound and its derivatives are versatile ligands for the formation of chiral metal complexes with applications in asymmetric catalysis. sigmaaldrich.cn These ligands coordinate with transition metals to create catalysts that can induce stereoselectivity in a variety of chemical transformations.

For instance, Schiff base ligands derived from (1R,2R)-(+)-1,2-diphenylethylene-1,2-diamine and substituted salicylaldehydes have been used to synthesize transition metal complexes. jocpr.com Spectroscopic analysis of these complexes suggests near square planar coordination geometries. jocpr.com The electronic properties of the substituents on the salicylaldehyde (B1680747) moiety were found to correlate with the trends observed in the absorption spectra of the metal complexes. jocpr.com

Furthermore, nickel(II) complexes have been synthesized with chiral ligands derived from (1S,2S)-1,2-diphenylethane-1,2-diamine. researchgate.netresearchgate.net X-ray diffraction data of one such complex revealed a tetradentate coordination mode where the nickel center is bound to two carbonyl oxygen atoms and two nitrogen atoms from the ethylenediamine bridge. researchgate.net These nickel complexes have shown catalytic activity in asymmetric Michael reactions, producing enantiomerically enriched products with high enantiomeric excesses (ee). researchgate.net

Another example involves the synthesis of chiral aminotroponiminate zinc complexes. acs.org The reaction of ligands derived from (1S,2S)-1,2-diphenylethane-1,2-diamine with dimethylzinc (B1204448) resulted in the formation of enantiomerically pure dinuclear zinc complexes. acs.org

Mechanistic Studies of Ligand-Substrate Interactions and Stereochemical Induction

The stereochemical outcome of reactions catalyzed by metal complexes of 1,2-diphenylethan-1-amine is dictated by the precise interactions between the chiral ligand, the metal center, and the substrate. The rigid chiral backbone of the diamine ligand plays a crucial role in creating a defined chiral environment around the metal center, thereby influencing the facial selectivity of substrate approach.

In asymmetric transfer hydrogenation reactions catalyzed by ruthenium complexes bearing N-tosylated (1S,2S)-1,2-diphenylethan-1-amine (TsDPEN), a metal-ligand bifunctional mechanism is proposed. In this mechanism, the amine groups of the DPEN ligand are thought to facilitate proton transfer during the activation of the substrate. This cooperative action between the metal and the ligand is key to the high efficiency and enantioselectivity of the catalysis.

Computational studies on related systems have suggested that in some cases, an outer-sphere mechanism may be operative. anu.edu.au In this model, the N-H bond of the amine ligand remains intact and interacts with the substrate via hydrogen bonding. anu.edu.au The specific mechanism can be influenced by factors such as the nature of the substrate and the reaction conditions. For instance, mechanistic investigations into the asymmetric transfer hydrogenation of dihydroisoquinolines have indicated that it is unlikely for the protonated nitrogen of the C=N bond to directly interact with the amino group of the diamine ligand. mdpi.com

The steric and electronic properties of the ligand also play a significant role. The bulky phenyl groups on the diamine backbone create a chiral pocket that sterically directs the incoming substrate, leading to the preferential formation of one enantiomer. The electronic effects of substituents on the ligand can further modulate the catalytic activity and selectivity.

Development of this compound-Derived Organocatalysts

This compound has been a cornerstone in the design of various organocatalysts. mdpi.comresearchgate.net These catalysts, which are small organic molecules, offer an alternative to metal-based catalysts and have been successfully employed in a wide range of asymmetric transformations. mdpi.com

Catalysis of Direct Asymmetric Reactions via Iminium and Enamine Activation

Primary amine derivatives of this compound are effective catalysts for reactions that proceed through iminium and enamine intermediates. mdpi.comethernet.edu.et The activation of carbonyl compounds by forming a transient iminium ion with a chiral primary amine lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the substrate, making it more susceptible to nucleophilic attack. mdpi.com Conversely, the formation of an enamine intermediate raises the HOMO (Highest Occupied Molecular Orbital) energy, facilitating reactions with electrophiles. mdpi.com

For example, primary-secondary diamine systems derived from (1S,2S)-DPEDA have demonstrated improved yields and stereoselectivities compared to the underivatized catalyst in certain reactions. mdpi.com DFT calculations have been used to support stereochemical models where the catalyst promotes reactions via iminium activation of an enone while simultaneously activating another reactant through hydrogen bonding. mdpi.com

Exploration of Primary Amine Organocatalysis in Stereoselective Transformations

Organocatalysts derived from this compound have been successfully applied in a variety of stereoselective transformations. These include Michael additions, aldol reactions, Mannich reactions, and cycloadditions. mdpi.comresearchgate.net

For instance, a thiophosphoramide catalyst derived from (1S,2S)-1,2-diphenylethane-1,2-diamine has been used for the asymmetric Michael addition of 1,3-dicarbonyl compounds to N-substituted maleimides, affording products with high yields, good diastereomeric ratios, and excellent enantiomeric excesses. u-szeged.hu This reaction is believed to proceed through an enamine intermediate, as supported by mass spectrometry and NMR spectroscopy. u-szeged.hu

In another application, a primary amine-squaramide catalyst based on (1S,2S)-DPEDA was used to catalyze the Michael reaction of 4-hydroxycoumarin (B602359) with an enone, producing (S)-warfarin with high enantioselectivity. mdpi.com The squaramide moiety acts as a dual hydrogen-bond donor, contributing to the organization of the transition state. mdpi.com

The versatility of this compound as a scaffold is further highlighted by its incorporation into bifunctional organocatalysts, such as those containing both a primary amine and a thiourea or squaramide unit. mdpi.commdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol.

Application in Enantioselective Recognition and Separation Processes

Beyond its role in catalysis, this compound and its derivatives are valuable tools for the enantioselective recognition and separation of chiral molecules.

Chiral Solvating Agent in NMR Spectroscopy for Enantiomeric Excess Determination

(1R,2R)-1,2-Diphenylethane-1,2-diamine has been shown to be an effective chiral solvating agent (CSA) for determining the enantiomeric purity of chiral carboxylic acids using ¹H NMR spectroscopy. rsc.orgresearchgate.net When the diamine forms 2:1 salt complexes with a range of chiral acids, the diastereotopic resonances in the ¹H NMR spectrum exhibit significant chemical shift non-equivalence, often greater than 0.05 ppm. rsc.org This separation of signals allows for the direct quantification of the enantiomeric excess of the acid.

The observed shift non-equivalence is influenced by several factors, including temperature, stoichiometry, the enantiomeric purity of the acid, concentration, and the solvent used. rsc.org The effectiveness of the diamine as a CSA is attributed to the anisotropy of the second aryl ring, which is held in proximity to the substituents alpha to the carboxylic acid group in the diastereomeric salt complexes. rsc.org

Derivatives of 1,2-diphenylethan-1,2-diamine have also been developed as chiral derivatizing agents for the NMR-based determination of enantiomeric excess in other classes of compounds, such as chiral diols. nih.gov

Enantioselective Liquid-Liquid Extraction Using Chiral Host Systems

Research into chiral hosts for the separation of amines and related compounds has identified several effective classes of molecules, including crown ethers, tartrate derivatives, and chiral phosphoric acids. researchgate.netwiley.com The application of these systems relies on creating specific interactions, such as hydrogen bonding and π-π stacking, between the host and the guest enantiomers to achieve chiral recognition.

In the context of resolving 1,2-diphenylethan-1-amine and similar structures, specific research has demonstrated the utility of chiral phosphoric acids as host systems. For instance, studies involving 1,1'-spirobiindane-7,7'-diol (SPINOL)-based phosphoric acids have been conducted to assess their efficacy in the enantioselective extraction of various chiral compounds. While some hosts showed minimal discrimination, others exhibited notable selectivity. Specifically, a 6,6'-phenyl substituted SPINOL phosphoric acid was tested for the extraction of a racemic mixture of 1,2-diphenylethan-1-amine. The experiment revealed a modest but clear enantio-discrimination, resulting in a 10% enantiomeric excess (ee) for the extracted amine. rsc.org This finding highlights the potential of chiral phosphoric acids in creating host systems for the resolution of bulky bi-aryl amines like 1,2-diphenylethan-1-amine.

The operational selectivity in these extractions is often influenced by various factors, including the choice of solvent, the pH of the aqueous phase, and the temperature, all of which can affect complex stability and solubility. rug.nlscispace.com

Research Findings: Enantioselective Extraction of 1,2-Diphenylethan-1-amine

The following table summarizes the experimental results for the enantioselective liquid-liquid extraction of 1,2-diphenylethan-1-amine using a specific chiral host system.

| Chiral Host System | Target Compound | Resulting Enantiomeric Excess (ee) | Reference |

| 6,6'-Phenyl substituted SPINOL phosphoric acid (SPA 2) | 1,2-Diphenylethan-1-amine | 10% | rsc.org |

Advanced Derivatization and Functionalization of the 1s 1,2 Diphenylethan 1 Amine Core

Synthesis of Functionalized 1,2-Diphenylethan-1-amine Analogues

The strategic functionalization of the 1,2-diphenylethan-1-amine core is a key area of research. By introducing various chemical groups onto the diamine backbone, chemists can create a library of analogues with tailored properties for specific applications. This involves modifying one or both of the primary amino groups to generate primary-secondary, primary-tertiary, or bis-secondary diamine scaffolds. mdpi.com

Introduction of Diverse Chemical Functionalities for Enhanced Reactivity or Selectivity

The introduction of functional groups is a critical strategy for developing highly enantioselective bifunctional organocatalysts. mdpi.com By appending moieties capable of hydrogen bonding, such as thiourea (B124793) or squaramide groups, the catalytic activity and stereocontrol of the parent diamine can be significantly enhanced. For example, the introduction of an N-substituted thiourea on one amino group, followed by further substitution on the second amine, creates powerful bifunctional amino-thiourea organocatalysts. mdpi.com

Similarly, mixed-amino-amido-functionalized derivatives have been developed to enrich the catalyst with multiple noncovalent interaction sites, including halogen bonding, hydrogen bonding, and Lewis basic sites. mdpi.com This multifunctional approach aims to create more efficient and selective organocatalysts. Other modifications include the introduction of iminophosphorane groups, which are strong, uncharged bases, further expanding the catalytic potential of the diamine scaffold. mdpi.com

Exploration of N-Substituted Derivatives for Specific Catalytic Applications

N-substitution on the 1,2-diphenylethan-1-amine core has proven to be a fruitful strategy for creating specialized organocatalysts. The conversion of a primary amine to a secondary or tertiary amine alters the steric and electronic environment around the active site, which can lead to improved performance in certain reactions. For instance, introducing a single cyclohexyl substituent to create a primary-secondary diamine system has been shown to yield better results in terms of both yield and stereoselectivity compared to the unmodified catalyst in Michael cyclization reactions. mdpi.com

Conversely, substituting both amino groups with methyl groups resulted in a less effective catalyst for the Michael reaction between cinnamone and dimedone. mdpi.com This highlights the importance of carefully selecting the N-substituent to match the requirements of a specific catalytic transformation. The synthesis of N-substituted piperidine (B6355638) and piperazine (B1678402) derivatives of 1,2-diphenylethylamine (B1359920) has also been explored, leading to compounds with potential applications in medicinal chemistry and as NMDA channel blockers. nih.govresearchgate.net

| N-Substituent Group | Derivative Type | Catalytic Application | Reference |

|---|---|---|---|

| Cyclohexyl | Primary-Secondary Diamine | Asymmetric Michael cyclization | mdpi.com |

| Thiourea | Bifunctional Amino-Thiourea | Michael addition of α-aryl cyanoacetates | mdpi.com |

| Piperidine | N-(1,2-diphenylethyl)piperidine | Flexible homeomorphs of NMDA channel blockers | researchgate.net |

| Piperazine | N-(1,2-diphenylethyl)piperazine | Analgesic activity | nih.gov |

Creation of Multifunctional Chiral Scaffolds Based on this compound

Building upon simple functionalization, researchers have integrated the this compound motif into more complex, multifunctional chiral scaffolds. These sophisticated structures often combine the diamine with other catalytic or chiral elements to achieve synergistic effects, leading to highly active and selective hybrid systems.

Hybrid Catalysts and Ligands Incorporating Additional Chiral Elements

A notable strategy involves the creation of C₂-symmetric organocatalysts by incorporating two squaramide units spaced by a 1,2-diphenylethane (B90400) bridge, each bearing a (1S,2S)-diphenylethylenediamine (DPEDA) molecule. mdpi.com This design results in diastereomeric bis-squaramide-type catalysts. Another approach involves linking the DPEDA scaffold with other privileged chiral structures, such as binaphthyl derivatives. nih.gov These hybrid scaffolds can exhibit unique catalytic properties arising from the interplay between the different chiral components. The goal is to develop dynamic and versatile scaffolds whose conformations, and therefore activities, can be controlled by external stimuli. nih.govnih.gov

| Scaffold Type | Incorporated Chiral Elements | Key Research Finding | Reference |

|---|---|---|---|

| Bis-squaramide | (1S,2S)-DPEDA, 1,2-diphenylethane bridge | Development of C₂-symmetric amine-squaramide organocatalysts. | mdpi.com |

| Metallo-foldamers | Binaphthol derivatives, alkynylplatinum(II) terpyridine | Creation of dynamic scaffolds with conformations controllable by solvent and temperature. | nih.govnih.gov |

Research into Heterocyclic and Macrocyclic Derivatives Containing the 1,2-Diphenylethan-1-amine Motif

The incorporation of the 1,2-diphenylethan-1-amine unit into heterocyclic and macrocyclic structures represents a significant advancement in the design of complex chiral molecules. These constrained architectures can pre-organize the catalytic functionalities, leading to enhanced substrate binding and reaction specificity, mimicking enzyme-like cavities. mdpi.com

Imidazoline derivatives, for example, have been synthesized from the DPEDA molecule and are used as privileged chiral ligands in metal-catalyzed asymmetric reactions due to their basicity and nucleophilicity. mdpi.com A more complex approach involves the synthesis of chiral macrocycles. An innovative example includes macrocycles containing two thiourea and two (1S,2S)-DPEDA moieties. mdpi.com These molecules have been successfully applied as organocatalysts in decarboxylative Mannich reactions. The macrocyclic structure helps to create a specific binding pocket, enhancing the efficiency and selectivity of the catalyzed reaction. mdpi.com The synthesis of piperidine derivatives from 1,2-diphenylethylamine further illustrates the integration of this chiral motif into important heterocyclic systems found in numerous pharmaceuticals. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 1s 1,2 Diphenylethan 1 Amine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Conformation and Stereoelectronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. github.io It is widely employed to predict molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.

Analysis of Ground State Geometries and Energetics

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For a flexible molecule like (1S)-1,2-diphenylethan-1-amine, multiple low-energy conformations, or conformers, can exist. DFT calculations are instrumental in identifying these stable conformers and determining their relative energies.

Computational studies on related chiral amines, such as 2-methyl-1-phenylpropan-2-amine, have demonstrated the utility of DFT methods like B3LYP with a 6-31G(d,p) basis set for geometric optimization. jseepublisher.com Such studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. The optimization process seeks to find the geometry that corresponds to a minimum on the potential energy surface. For this compound, key structural parameters would include the C-N, C-C, and C-H bond lengths, as well as the torsional angles that define the spatial relationship between the two phenyl rings and the amine group.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Chiral Amine (2-methyl-1-phenylpropan-2-amine) jseepublisher.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Length | 1.46 |

| C-C (aliphatic) Bond Length | 1.54 |

| C-C (aromatic) Bond Length | 1.39 |

| C-N-H Bond Angle | 108.5 |

| C-C-N Bond Angle | 110.2 |

Note: This data is for 2-methyl-1-phenylpropan-2-amine and serves as an example of typical parameters obtained from DFT calculations.

Elucidation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic nature. The LUMO, conversely, would likely be distributed across the aromatic rings, indicating potential sites for electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. nih.gov

DFT calculations can provide detailed information about the energies and shapes of these FMOs. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Electronic Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ2 / 2η

These descriptors offer a quantitative measure of a molecule's stability and reactivity. For example, a high chemical hardness indicates low reactivity. Natural Bond Orbital (NBO) analysis is another computational technique often used in conjunction with DFT to analyze charge delocalization and hyperconjugative interactions that contribute to molecular stability. jseepublisher.com

Table 2: Conceptual Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons. |

Mechanistic Elucidation of this compound-Catalyzed Reactions

Derivatives of this compound are often employed as chiral ligands or organocatalysts in asymmetric synthesis. Computational modeling is a powerful tool for unraveling the mechanisms of these catalyzed reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Modeling and Reaction Pathway Analysis

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. nih.gov The structure and energy of the transition state determine the rate of the reaction. Transition state modeling using DFT allows for the precise location of these transient structures on the potential energy surface. By calculating the energy barrier (activation energy) of a reaction, computational chemists can predict reaction rates and compare the feasibility of different mechanistic pathways.

Computational Insights into Enantioselectivity and Diastereoselectivity

In asymmetric catalysis, the chiral catalyst directs the reaction to preferentially form one enantiomer or diastereomer over the other. The origin of this selectivity lies in the differing energies of the transition states leading to the different stereoisomeric products.

Computational studies can provide a quantitative understanding of enantioselectivity by modeling the diastereomeric transition states. For a reaction catalyzed by a this compound-based catalyst, there will be two competing pathways leading to the (R) and (S) products. These pathways proceed through diastereomeric transition states. The energy difference between these two transition states (ΔΔG‡) determines the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to higher enantioselectivity. nih.gov

By analyzing the geometries of these transition states, researchers can identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) that are responsible for the energy difference. This detailed structural information is invaluable for understanding the source of stereocontrol and for designing more selective catalysts. For example, computational modeling of asymmetric cyanation reactions using other chiral ligands has shown that even small energy differences of around 1.1 kcal/mol can correspond to a significant enantiomeric excess. nih.gov

In Silico Screening and Design of Novel this compound-Based Chiral Catalysts and Ligands

The insights gained from DFT and mechanistic studies can be leveraged for the rational design of new and improved chiral catalysts. In silico (computer-based) screening and design are becoming increasingly important in this endeavor, offering a time- and cost-effective alternative to traditional trial-and-error experimental approaches. nih.gov

The general workflow for the in silico design of novel catalysts based on the this compound scaffold involves several steps:

Scaffold Selection and Library Generation: The this compound core structure is selected as the starting point. A virtual library of candidate catalysts is then generated by systematically modifying the scaffold with different functional groups at various positions. These modifications can be designed to tune the steric and electronic properties of the catalyst.

High-Throughput Screening: The generated library of catalyst candidates is then screened using computational methods. This can range from rapid, lower-level calculations like molecular docking to more accurate, but computationally intensive, DFT calculations of key reaction steps. The goal is to identify promising candidates with desirable properties, such as high activity and selectivity.

Lead Optimization: The most promising candidates from the initial screening are then subjected to more detailed computational analysis. This may involve full mechanistic studies, including transition state analysis, to accurately predict their performance in a target reaction. This iterative process of design, screening, and analysis allows for the refinement of the catalyst structure to maximize its efficacy.

Experimental Validation: Finally, the most promising catalyst candidates identified through the in silico workflow are synthesized and tested experimentally to validate the computational predictions. nih.gov

This integrated computational and experimental approach has the potential to accelerate the discovery of novel, highly efficient chiral catalysts for a wide range of chemical transformations.

Analytical and Spectroscopic Techniques for Research on 1s 1,2 Diphenylethan 1 Amine

Advanced Spectroscopic Characterization Methods for Structural Elucidation of Derivatives

Spectroscopic methods provide a detailed view of the molecular framework and electronic properties of (1S)-1,2-diphenylethan-1-amine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including derivatives of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the parent compound, the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of 7.1-7.4 ppm. The methine proton (CH-N) and the methylene (B1212753) protons (CH2-Ph) would appear in the aliphatic region, with their specific chemical shifts and coupling patterns being highly sensitive to the nature of any derivatives.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The two phenyl groups will show characteristic signals in the aromatic region (~125-145 ppm). The benzylic carbon (C-N) and the methylene carbon will appear at higher field.

APT (Attached Proton Test): This experiment helps differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons by their phase. It is a valuable tool for confirming assignments made in the standard ¹³C NMR spectrum.

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the molecule, for instance, between the methine and methylene protons of the ethane (B1197151) backbone. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Backbone

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| Aromatic Protons | ~7.1 - 7.4 | ~125 - 145 | Signals from both phenyl rings, often appearing as overlapping multiplets. |

| Methine Proton (CH-N) | ~4.2 | ~60 | Proton attached to the chiral carbon bearing the amine group. |

| Methylene Protons (CH₂) | ~3.0 | ~45 | The two diastereotopic protons of the CH₂ group will show distinct signals and coupling. |

| Amine Protons (NH₂) | Variable | N/A | Broad signal, chemical shift is concentration and solvent dependent. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, which is a primary amine, characteristic absorption bands are observed. orgchemboulder.com

N-H Stretching: Primary amines exhibit two distinct bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bending: A characteristic bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Aromatic C-H and C=C Stretching: The phenyl groups give rise to C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3400-3250 | N-H Stretch | Two bands, characteristic of a primary amine. orgchemboulder.com |

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl rings. |

| 2950-2850 | Aliphatic C-H Stretch | Stretching of C-H bonds in the ethane backbone. |

| 1650-1580 | N-H Bend | Scissoring vibration of the -NH₂ group. orgchemboulder.com |

| 1600-1450 | Aromatic C=C Stretch | Ring stretching vibrations of the phenyl groups. |

| 1250-1020 | C-N Stretch | Stretching of the carbon-nitrogen single bond. orgchemboulder.com |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. For amines, the molecular ion peak (M⁺) will have an odd nominal mass due to the presence of a nitrogen atom, according to the nitrogen rule. libretexts.org

The predominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For 1,2-diphenylethylamine (B1359920), cleavage of the bond between the two ethyl carbons is expected. This can lead to the formation of a resonance-stabilized benzylic fragment or a tropylium (B1234903) ion (m/z 91). nist.gov The base peak in the mass spectrum of 1,2-diphenylethylamine is often observed at m/z 106, corresponding to the [C₆H₅CHNH₂]⁺ fragment. nist.govnih.gov

Table 3: Expected Mass Spectrometry Fragments for 1,2-Diphenylethylamine

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion (M⁺). nist.gov |

| 106 | [C₆H₅CHNH₂]⁺ | α-Cleavage (loss of benzyl (B1604629) radical). nist.govnih.gov |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzyl fragment. nist.gov |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound, the absorption is dominated by the π → π* transitions of the two phenyl rings. These typically result in strong absorption bands in the UV region. The primary band, often referred to as the E2-band, occurs around 200-220 nm, while a weaker, fine-structured B-band can be observed around 250-270 nm. The exact position and intensity of these bands can be influenced by the solvent and by substituents on the aromatic rings or the amine group.

X-ray Crystallography for Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral center, confirming the (S) configuration.

The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement. For example, in the crystal structure of a related diastereomeric salt, N-H···O hydrogen bonds were observed to link molecules into helical chains. nih.gov The conformation of the molecule, including the relative orientation of the two phenyl rings, is also clearly elucidated. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment (Beyond Basic ID)

Assessing the enantiomeric purity (or enantiomeric excess, ee) of this compound is critical, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used methods for this purpose. nih.gov

The principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. nih.gov

Chiral Stationary Phases (CSPs): A variety of CSPs are effective for separating chiral amines. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have shown excellent selectivity for primary amines. chromatographyonline.commdpi.com

Mobile Phase: The choice of mobile phase is crucial for achieving good separation (resolution). In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. doi.org In SFC, supercritical carbon dioxide is used as the main mobile phase, often with an alcohol modifier. chromatographyonline.com

Additives: The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

These chromatographic methods allow for the accurate quantification of the enantiomeric excess of this compound, ensuring its suitability for stereoselective applications. mdpi.com

Table 4: Common Chiral Stationary Phases for Amine Enantioseparation

| CSP Type | Example Column Name | Typical Mobile Phase Mode | Reference |

|---|---|---|---|

| Polysaccharide-based (Cellulose) | CHIRALPAK OD-H | Normal Phase (Hexane/Isopropanol) | doi.org |

| Cyclofructan-based | Larihc CF6-P | SFC, Normal Phase, Polar Organic | chromatographyonline.com |

| Protein-based (Ovomucoid) | Ultron ES-OVM | Reversed-Phase | nih.gov |

Future Research Directions and Emerging Opportunities for 1s 1,2 Diphenylethan 1 Amine Research

Expansion into Novel Asymmetric Transformations and Cascade Reactions

The utility of (1S)-1,2-diphenylethan-1-amine and its derivatives as organocatalysts and ligands is well-documented, yet there remains significant scope for their application in a broader range of asymmetric transformations. A key area for future development lies in the design of novel catalysts that can facilitate previously challenging reactions. This includes the exploration of new activation modes, such as enamine, iminium, hydrogen-bonding, and anion-binding catalysis, to achieve high levels of stereocontrol. mdpi.com

A particularly promising avenue is the development of cascade reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single, efficient operation. acs.orgmdpi.com These processes are highly desirable as they reduce waste, save time, and often lead to the formation of multiple stereogenic centers with high selectivity. Future research will likely focus on designing catalysts derived from this compound that can initiate and control intricate cascade sequences, leading to the rapid synthesis of diverse and biologically relevant heterocyclic and carbocyclic structures. acs.org The development of such reactions would represent a significant advance in synthetic efficiency and molecular complexity generation.

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and future research on this compound will undoubtedly be influenced by this paradigm shift. A major focus will be the development of catalytic systems that operate under environmentally benign conditions. This includes the use of water as a solvent, which is a significant challenge in many asymmetric transformations. chemrxiv.org Designing catalysts based on this compound that are stable and effective in aqueous media would be a major breakthrough.

Furthermore, the integration of this compound with biocatalysis presents exciting opportunities. Enzymes, such as ω-transaminases, have already demonstrated their value in the synthesis of chiral amines. wiley.com Future work could explore chemo-enzymatic cascade reactions where a catalyst derived from this compound performs one transformation, and an enzyme carries out a subsequent step in a one-pot process. researchgate.net This synergistic approach could lead to highly efficient and selective syntheses of valuable chiral compounds. Additionally, the development of solvent-free reaction conditions, where the reactants themselves act as the solvent, is another area of active investigation for chiral amines and their derivatives.

Exploration in Materials Science and Supramolecular Chemistry

The unique stereochemical properties of this compound make it an intriguing building block for the construction of novel materials with tailored functionalities. In materials science, chiral molecules are being explored for applications in areas such as chiral recognition, separation science, and asymmetric catalysis on solid supports. Future research could involve the incorporation of this compound into polymers or metal-organic frameworks (MOFs) to create chiral stationary phases for chromatography or heterogeneous catalysts with enhanced recyclability. mdpi.com

In the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound can serve as a chiral component for the self-assembly of complex, ordered structures. researchgate.net These supramolecular assemblies could find applications in areas such as sensing, drug delivery, and the development of "smart" materials that respond to external stimuli. The ability to control the chirality of these assemblies by using enantiomerically pure building blocks like this compound is crucial for achieving specific functions.

Development of High-Throughput Screening Methodologies for Catalyst Discovery

The traditional, one-at-a-time approach to catalyst discovery can be a slow and laborious process. rsc.org The development and application of high-throughput screening (HTS) techniques are set to revolutionize this field by enabling the rapid evaluation of large libraries of potential catalysts. rsc.orgiitm.ac.in Future research will focus on creating HTS platforms specifically tailored for the discovery of new catalysts derived from this compound.

These platforms could involve the use of microfluidic devices to perform a multitude of reactions in parallel, using only minute quantities of reagents. utwente.nl The development of sensitive and rapid analytical techniques, such as mass spectrometry and fluorescence-based assays, will be crucial for the successful implementation of these HTS systems. iitm.ac.in The combination of combinatorial synthesis of catalyst libraries based on the this compound scaffold and HTS will significantly accelerate the discovery of new and improved catalysts for a wide range of asymmetric transformations. rsc.orgnih.gov

Advanced Theoretical Modeling for Predictive Catalyst Design

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding reaction mechanisms and predicting the performance of catalysts. ornl.gov In the context of this compound, advanced theoretical modeling can provide valuable insights into the origin of stereoselectivity in reactions catalyzed by its derivatives. By understanding the intricate non-covalent interactions between the catalyst, substrates, and transition states, researchers can rationally design new catalysts with improved activity and selectivity.

The use of deep generative models and artificial intelligence is an emerging area that holds immense promise for catalyst design. nih.govoaepublish.com These models can learn from existing experimental and computational data to propose novel catalyst structures with desired properties. nih.govresearchgate.net By training these models on datasets that include catalysts derived from this compound, it may be possible to predict new ligands or modifications that will lead to superior catalytic performance. This "in silico" design approach has the potential to dramatically reduce the time and experimental effort required to develop the next generation of highly effective asymmetric catalysts.

Q & A

Q. What are the established synthetic routes for (1S)-1,2-diphenylethan-1-amine, and how do yields vary under different conditions?

- Methodological Answer : this compound can be synthesized via hydrogenation of a nitro precursor or reductive amination. For example:

- Hydrogenation : A nitro compound (e.g., 29f) is reduced using 5 wt% Pd/C in absolute methanol under a hydrogen atmosphere at 50°C for 3 hours, yielding the amine after filtration and column chromatography (40–70% yield) .

- Reductive Amination : Racemic chloroamine derivatives (e.g., rac-N,N-diallyl-2-chloro-1,2-diphenylethan-1-amine) are used as substrates in asymmetric fluorination reactions, with catalytic systems like HB-PTC (Hydrogen Bonding-Phase Transfer Catalysis) and KF in acetonitrile .

- Purification : Column chromatography with solvent ratios (e.g., n-pentane:EtOAc = 20:1) is critical for isolating the product .

Q. How is enantiomeric purity of this compound validated in synthetic workflows?

- Methodological Answer : Enantiomeric excess (e.r.) is determined via chiral HPLC using columns like Chiralpak IA/IB/IC with hexane:IPA mobile phases. For instance, fluorinated derivatives of the amine achieved e.r. values up to 86:14 using catalyst (S)-1, validated by HPLC retention times and peak integration .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel columns with gradients of n-pentane:EtOAc (e.g., 9:1 to 20:1) effectively separate the amine from byproducts .

- Celite Filtration : Used post-hydrogenation to remove Pd/C catalysts, followed by solvent evaporation under reduced pressure .

Advanced Research Questions

Q. How does catalyst loading impact the enantioselectivity and yield in hydroamination reactions involving this compound derivatives?

- Methodological Answer : Pyrimidopteridine-based photocatalysts (e.g., PPTNO) show a direct correlation between catalyst loading and yield in hydroamination:

| Catalyst Loading (mol%) | Yield (%) | e.r. |

|---|---|---|

| 5 | 72 | N/A |

| 25 | 86 | N/A |

| Higher loadings (25 mol%) improve yields without compromising enantioselectivity, likely due to enhanced electron transfer efficiency . |

Q. What mechanistic insights explain contradictory enantioselectivity outcomes in asymmetric fluorination using this compound derivatives?

- Methodological Answer : Conflicting e.r. values (e.g., 86:14 vs. lower ratios) arise from catalyst-substrate interactions. For example:

- Catalyst (S)-2 in HB-PTC systems stabilizes transition states via hydrogen bonding, favoring (S)-enantiomers.

- Steric hindrance in bulkier catalysts (e.g., (S)-1) may disrupt optimal alignment, reducing selectivity .

- Validation : NMR and X-ray crystallography of intermediates clarify steric/electronic effects .

Q. How can spectroscopic data (NMR, HRMS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm) and chiral center protons (δ 3.8–4.2 ppm). For fluorinated derivatives, <sup>19</sup>F NMR shows distinct peaks at δ -120 to -150 ppm .

- HRMS : Exact mass matching (e.g., m/z calc. for C14H15N: 197.1204) confirms molecular identity .

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodological Answer :

Q. How are computational methods applied to predict the catalytic activity of this compound-based ligands?

- Methodological Answer : Density Functional Theory (DFT) models analyze ligand-metal coordination geometries (e.g., Zn<sup>3+</sup> complexes in asymmetric iodolactonization). Key parameters include bond angles (e.g., Zn–N ≈ 2.0 Å) and charge distribution, validated by experimental turnover frequencies (TOFs) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the optimal solvent for asymmetric fluorination of this compound derivatives?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity critically influence reaction outcomes:

- Acetonitrile : Enhances ion-pairing in HB-PTC systems, improving fluoride nucleophilicity .

- Chloroform : Reduces catalyst solubility, lowering yields.

Contradictions arise from varying substrate electronic profiles (e.g., electron-withdrawing groups favor polar solvents) .

Tables for Key Data

Q. Table 1. Catalyst Performance in Hydroamination

| Entry | Catalyst | Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | PPTNO | 5 | 72 | |

| 2 | Deoxygenated | 25 | 86 |

Q. Table 2. Spectroscopic Signatures of Derivatives

| Derivative | <sup>1</sup>H NMR (δ, ppm) | <sup>19</sup>F NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Fluorinated Amine | 4.1 (m, 1H) | -138 | 231.1120 |

| N-Benzyl Derivative | 3.9 (d, 2H) | N/A | 287.1542 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.